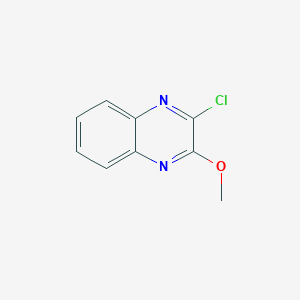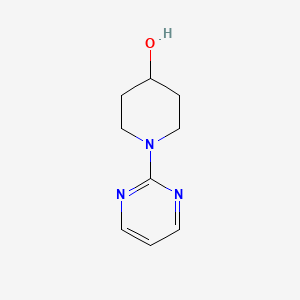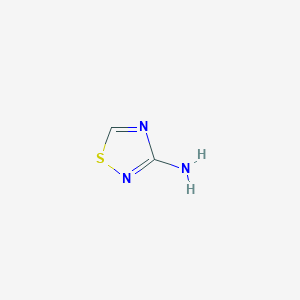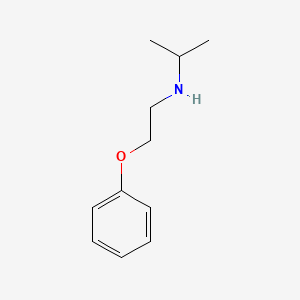![molecular formula C15H13N3O4 B1320972 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76361-14-3](/img/structure/B1320972.png)
1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a chemical entity that appears to be a derivative of pyrimido[1,3]oxazine. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic pathways for the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-component reactions, as seen in the one-pot, four-component synthesis of 1-{[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. This method utilizes a condensation reaction of various starting materials in the presence of a copper catalyst and an ionic liquid medium, which could be adapted for the synthesis of 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be determined using techniques such as X-ray crystallography. For instance, the crystal packing of piperazine-2,5-diones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid was elucidated using this method, revealing details about hydrogen bonding and arene interactions . Such structural analysis is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of pyrimido[1,3]oxazine derivatives can be inferred from the synthesis of pyrimido[1,6-c][1,3]oxazine and -oxazepine derivatives, which involved lithiation, chloromethylation, and cyclization reactions. These reactions demonstrate the potential for functional group transformations and ring closures that may be relevant to the synthesis and reactivity of 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the properties of structurally related compounds. For example, the crystallization behavior and supramolecular organization of piperazine-2,5-diones provide insights into the potential solid-state properties of the compound , such as solubility, melting point, and intermolecular interactions . Additionally, the electronic properties of the substituents, such as the methoxyethyl and phenyl groups, will influence the overall chemical behavior of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions:
- 1-(2-Methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione and its derivatives are involved in various synthesis and reaction processes. For example, the compound reacts with urea and thiourea derivatives to form pyrimidin-4-ones and oxazines, which are obtained in good yields. These reactions are facilitated by intermediate compounds like β-tricarbonyl compounds (Saçmacı et al., 2008).
Bioactivity and Ligand Affinity:
- Derivatives of this compound have been evaluated for their bioactivity, particularly as ligands for alpha 1 adrenoceptors. For instance, certain pyrimidoindole derivatives with a phenylpiperazinyl alkyl side chain showed potent alpha 1 adrenoceptor affinity, indicating the potential of these derivatives in receptor-related studies (Russo et al., 1991).
Antioxidant Properties:
- Pyrimido[4,5-d] pyrimidine derivatives, related to the core structure of 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione, have shown antioxidant properties. These compounds, synthesized using iodine catalysts, exhibit varying levels of antioxidant activity, which is significant for pharmacological and chemical studies (Cahyana et al., 2020).
Inhibitory Properties and Synthesis Methods:
- The compound and its derivatives have been involved in the synthesis of various heterocyclic systems, which are essential in pharmacological research. For instance, the synthesis of oxazino and diazepin derivatives has been conducted for their potential as serine protease inhibitors (Player et al., 1994).
Structural and Chemical Properties:
- The compound’s derivatives also serve as models for studying various chemical reactions and transformations, such as ring cleavage reactions with amines and ring expansion rearrangements. These reactions contribute to understanding the chemical behavior and potential applications of such compounds (Kinoshita et al., 1989); (Barton & Liu, 1997).
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-21-8-7-18-13-11(14(19)22-15(18)20)9-16-12(17-13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVENCEDSKVTUAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608753 |
Source


|
| Record name | 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione | |
CAS RN |
76361-14-3 |
Source


|
| Record name | 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76361-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



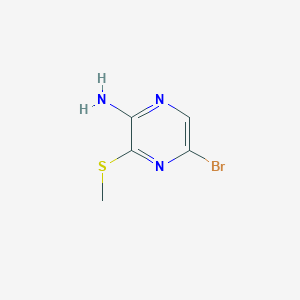

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)



